Pontacyl Violet 6R is classified under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their structure. These dyes are synthesized from aromatic amines and are commonly used in textiles, biological staining, and as indicators in analytical chemistry. The compound is sourced from various chemical suppliers and is produced through synthetic processes involving diazotization reactions.
The synthesis of Pontacyl Violet 6R typically involves the following steps:
Industrial production may involve larger reactors and precise control of temperature and pH to ensure consistent quality and yield of Pontacyl Violet 6R.
The molecular structure of Pontacyl Violet 6R can be represented using its chemical formula:
The structure features a naphthalene backbone with sulfonic acid groups that enhance its solubility in water, making it suitable for various applications. The compound exhibits structural characteristics typical of azo dyes, including conjugated double bonds that contribute to its color properties.
Pontacyl Violet 6R can undergo several chemical reactions:
These reactions are significant for modifying the properties of the dye for specific applications.
Pontacyl Violet 6R exhibits a mechanism of action primarily through its interaction with biological targets, particularly enzymes such as exoribonuclease (ExoN). Molecular docking studies have shown that Pontacyl Violet 6R binds effectively to the active site of ExoN, stabilizing its structure through hydrogen bonds and hydrophobic interactions. This binding can inhibit viral replication processes, making it a candidate for antiviral research against pathogens like SARS-CoV-2 .
These properties make Pontacyl Violet 6R suitable for use in aqueous environments commonly found in biological assays.
Pontacyl Violet 6R has several notable applications:
The versatility of Pontacyl Violet 6R across these fields underscores its significance as a chemical compound in both research and industrial applications.
Pontacyl Violet 6R (PV6R) exhibits high-affinity binding at the catalytic site of SARS-CoV-2's exoribonuclease (ExoN), a proofreading enzyme within the non-structural protein 14 (nsp14). Computational docking using AutoDock Vina revealed a binding energy of -8.3 kcal/mol, significantly stronger than other DEDDh/DEEDh subfamily inhibitors like aurintricarboxylic acid (ATA) and 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB), which showed binding energies above -7.0 kcal/mol. PV6R's binding is stabilized by two hydrogen bonds with catalytic residues Asp90 and Glu92, along with hydrophobic interactions involving Met58, Phe190, His268, and Asp273. These interactions directly block the ExoN active site, preventing its proofreading function—a mechanism critical for countering nucleoside analog therapies such as remdesivir [1] [3] [5].
Table 1: Docking Performance of ExoN Inhibitors
Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
---|---|---|---|
PV6R | -8.3 | 2 | Asp90, Glu92, His268, Asp273 |
DTNB | >-7.0 | Not reported | Non-catalytic site |
ATA | >-7.0 | Not reported | Non-catalytic site |
ATP (Control) | -6.7 | Variable | Catalytic site |
Molecular dynamics (MD) simulations (21 ns duration) confirmed PV6R's stability within the ExoN active site. The ligand-protein complex underwent initial conformational adjustments during the first 5 ns, evidenced by root-mean-square deviation (RMSD) fluctuations of 1.5 Å. Post-5 ns, RMSD stabilized at 0.8 Å, indicating sustained binding. Notably, protonation state adjustments of PV6R increased hydrogen bonding from two to four, enhancing interactions with Asn104, Asn266, and Glu92. Hydrophobic contacts with Phe190 and His268 remained consistent throughout the simulation, suggesting resilience against enzymatic dynamics [1] [3] [5].
Figure: RMSD trajectory of PV6R-ExoN complex during MD simulation (0–21 ns), showing stabilization after initial adjustment phase.
A high-accuracy homology model of SARS-CoV-2 nsp14 was generated using the SARS-CoV nsp10/nsp14 complex (PDB ID: 5NFY) as a template, leveraging 99% sequence identity. Validation via QMEAN (-3.18) and MolProbity confirmed structural reliability. Active site alignment with the DEDDh exonuclease CRN-4 revealed conserved catalytic residues: Asp90, Glu191, His268, and Asp273. PV6R binds at this conserved site, occupying a cleft between the exonuclease and N7-methyltransferase domains. Crucially, the binding site overlaps with the RNA entry channel, explaining PV6R’s ability to competitively inhibit RNA substrate processing [1] [3] [7].
Table 2: Catalytic Residue Alignment Between SARS-CoV-2 ExoN and CRN-4
SARS-CoV-2 ExoN | CRN-4 Residue | Functional Role |
---|---|---|
Asp90 | Asp15 | Metal ion coordination |
Glu191 | Asp115 | Substrate hydrolysis |
His268 | His179 | Transition state stabilization |
Asp273 | Asp184 | Substrate positioning |
Structure-based virtual screening using PV6R as a pharmacophore identified analogs with enhanced binding. The vROCS platform screened the eMolecules and Kishida databases, prioritizing compounds matching PV6R’s shape, electrostatic features, and functional groups. Top candidates included:
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